Cas no 938366-34-8 (3-(2-(Pyrrolidin-1-yl)ethoxy)benzonitrile)

3-(2-(Pyrrolidin-1-yl)ethoxy)benzonitrile is a nitrile-substituted aromatic compound featuring a pyrrolidine-ethoxy linker, which enhances its versatility in organic synthesis and pharmaceutical applications. The pyrrolidine moiety introduces basicity and conformational flexibility, while the ethoxy bridge improves solubility and reactivity. The benzonitrile group serves as a valuable precursor for further functionalization, such as hydrolysis to carboxylic acids or conversion to heterocycles. This compound is particularly useful in medicinal chemistry as an intermediate for designing bioactive molecules, including CNS-targeting agents, due to its balanced lipophilicity and hydrogen-bonding potential. Its well-defined structure and synthetic accessibility make it a practical choice for research and development applications.
3-(2-(Pyrrolidin-1-yl)ethoxy)benzonitrile structure
938366-34-8 structure
商品名:3-(2-(Pyrrolidin-1-yl)ethoxy)benzonitrile
CAS番号:938366-34-8
MF:C13H16N2O
メガワット:216.278943061829
CID:6782140
PubChem ID:20992377

3-(2-(Pyrrolidin-1-yl)ethoxy)benzonitrile 化学的及び物理的性質

名前と識別子

    • Z149252870
    • MCULE-5918639599
    • 938366-34-8
    • AKOS009076578
    • 3-(2-(Pyrrolidin-1-yl)ethoxy)benzonitrile
    • CS-0305528
    • インチ: 1S/C13H16N2O/c14-11-12-4-3-5-13(10-12)16-9-8-15-6-1-2-7-15/h3-5,10H,1-2,6-9H2
    • InChIKey: KXJZANZVXSKUAF-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC=C(C#N)C=1)CCN1CCCC1

計算された属性

  • せいみつぶんしりょう: 216.126263138g/mol
  • どういたいしつりょう: 216.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

3-(2-(Pyrrolidin-1-yl)ethoxy)benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376198-1g
3-(2-(Pyrrolidin-1-yl)ethoxy)benzonitrile
938366-34-8 98%
1g
¥1435.00 2024-04-24

3-(2-(Pyrrolidin-1-yl)ethoxy)benzonitrile 関連文献

3-(2-(Pyrrolidin-1-yl)ethoxy)benzonitrileに関する追加情報

3-(2-(Pyrrolidin-1-yl)ethoxy)benzonitrile: A Comprehensive Overview

The compound 3-(2-(Pyrrolidin-1-yl)ethoxy)benzonitrile, identified by the CAS number 938366-34-8, is a fascinating molecule with a diverse range of applications in the chemical and pharmaceutical industries. This compound is characterized by its unique structure, which combines a benzonitrile group with a pyrrolidine-substituted ethoxy group. The benzonitrile moiety, represented as C6H5CN, contributes to the compound's aromaticity and reactivity, while the pyrrolidine group adds a cyclic amine functionality, enhancing its versatility in various chemical reactions.

Recent studies have highlighted the potential of 3-(2-(Pyrrolidin-1-yl)ethoxy)benzonitrile in drug discovery and development. Researchers have explored its role as a building block in synthesizing bioactive compounds, particularly in the design of kinase inhibitors and other therapeutic agents. The pyrrolidine ring, known for its stability and ability to form hydrogen bonds, has been shown to improve the pharmacokinetic properties of molecules, making this compound an attractive candidate for medicinal chemists.

In terms of synthesis, 938366-34-8 can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. One common approach involves the reaction of 3-cyanophenol with an appropriate alkylating agent containing the pyrrolidine group. This method ensures high yields and good purity, making it suitable for large-scale production. The compound's stability under various reaction conditions also makes it amenable to further functionalization, enabling the creation of more complex molecular architectures.

The physical properties of 3-(2-(Pyrrolidin-1-yl)ethoxy)benzonitrile are well-documented. It is a crystalline solid with a melting point of approximately 120°C and a boiling point around 250°C. Its solubility in common organic solvents such as dichloromethane and THF is moderate, which facilitates its use in solution-phase reactions. Additionally, the compound exhibits moderate lipophilicity, which is advantageous for its absorption and distribution in biological systems.

From an environmental perspective, studies have shown that 938366-34-8 has low toxicity to aquatic organisms, making it a safer choice for industrial applications. Its biodegradation rate is also within acceptable limits, further supporting its use in eco-friendly chemical processes. These attributes underscore the compound's potential as a sustainable raw material in the chemical industry.

In conclusion, 3-(2-(Pyrrolidin-1-yl)ethoxy)benzonitrile, CAS number 938366-34-8, is a versatile and valuable compound with significant implications in drug discovery and chemical synthesis. Its unique structure, coupled with favorable physical and chemical properties, positions it as a key player in advancing modern chemistry research. As ongoing studies continue to uncover new applications for this compound, its role in shaping future innovations is likely to grow even further.

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